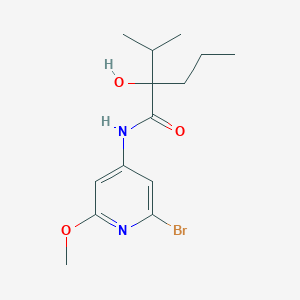
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide is a complex organic compound with a unique structure that includes a brominated pyridine ring and a hydroxyalkyl amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide typically involves multiple steps, starting with the bromination of 6-methoxypyridine. The brominated intermediate is then subjected to further reactions to introduce the hydroxyalkyl amide group. Common reagents used in these reactions include bromine, methanol, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as chromatography would be essential to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide exerts its effects involves interactions with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyalkyl amide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxypyridine: A simpler compound with similar brominated pyridine structure.
N-(2-Bromo-6-methoxy-pyrimidin-4-yl)-oxalamic acid ethyl ester: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide is unique due to its combination of a brominated pyridine ring and a hydroxyalkyl amide group. This combination provides distinct chemical reactivity and potential biological activity that is not found in simpler or structurally different compounds .
Propriétés
Formule moléculaire |
C14H21BrN2O3 |
|---|---|
Poids moléculaire |
345.23 g/mol |
Nom IUPAC |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C14H21BrN2O3/c1-5-6-14(19,9(2)3)13(18)16-10-7-11(15)17-12(8-10)20-4/h7-9,19H,5-6H2,1-4H3,(H,16,17,18) |
Clé InChI |
SCUSCBWIZMPZQY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


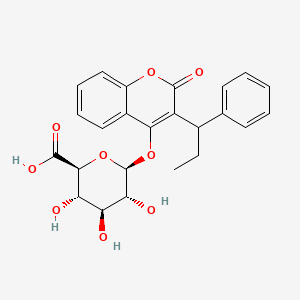

![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
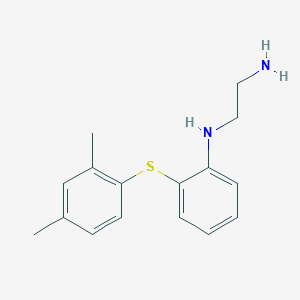


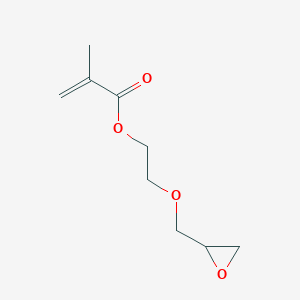
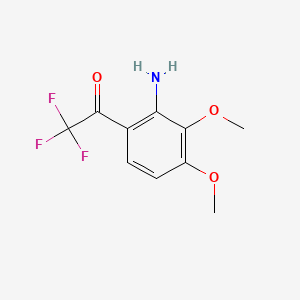

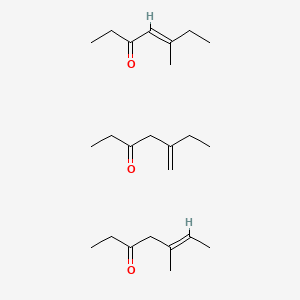
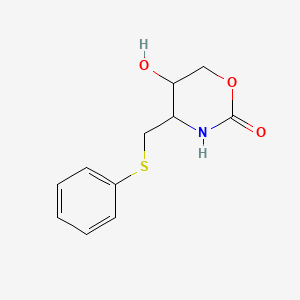
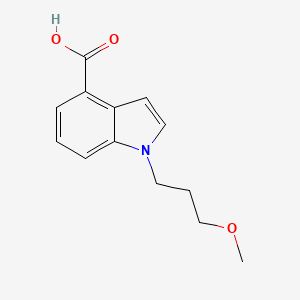

![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
